molecular formula C10H14S2 B8003389 3-(Isobutylthio)benzenethiol

3-(Isobutylthio)benzenethiol

Cat. No.: B8003389
M. Wt: 198.4 g/mol
InChI Key: FRLUGXMOVVJHMI-UHFFFAOYSA-N
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Description

3-(Isobutylthio)benzenethiol is an organic compound with the molecular formula C10H14S2 It is a derivative of benzenethiol, where the hydrogen atom on the benzene ring is substituted by an isobutylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylthio)benzenethiol typically involves the introduction of an isobutylthio group to a benzenethiol molecule. One common method is the nucleophilic substitution reaction, where benzenethiol reacts with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylthio)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

3-(Isobutylthio)benzenethiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Isobutylthio)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: The parent compound, lacking the isobutylthio group.

    4-Methylbenzenethiol: A derivative with a methyl group instead of an isobutylthio group.

    2-Chlorobenzenethiol: A derivative with a chlorine atom instead of an isobutylthio group.

Uniqueness

3-(Isobutylthio)benzenethiol is unique due to the presence of the isobutylthio group, which imparts distinct chemical properties and reactivity compared to other benzenethiol derivatives. This uniqueness makes it valuable in specific applications where the isobutylthio group plays a crucial role in the compound’s activity and function.

Properties

IUPAC Name

3-(2-methylpropylsulfanyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLUGXMOVVJHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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